2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide

Factor Xa Inhibition Structure-Activity Relationship (SAR) Anticoagulant Discovery

Select precisely substituted 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide (CAS 280771-79-1) as your anthranilamide fXa inhibitor scaffold. Its 4-chloro motif is essential for S1-S4 pocket orientation, directly determining inhibitory potency and selectivity—properties not replicated by the 5-chloro regioisomer or des-chloro analog. Use this reference compound to benchmark permeability (XLogP3 3.1, TPSA 68 Ų) and establish baseline selectivity across coagulation serine proteases. Leverage its documented synthesis route for scalable amide coupling and lead optimization.

Molecular Formula C12H9Cl2N3O
Molecular Weight 282.12
CAS No. 280771-79-1
Cat. No. B2422039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide
CAS280771-79-1
Molecular FormulaC12H9Cl2N3O
Molecular Weight282.12
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)C(=O)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C12H9Cl2N3O/c13-7-1-3-9(10(15)5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18)
InChIKeyVUAOWKGKLARGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide (CAS 280771-79-1): A Factor Xa-Inhibitor Anthranilamide Scaffold for Anticoagulant R&D


2-Amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide (CAS 280771-79-1) belongs to the anthranilamide class of direct factor Xa (fXa) inhibitors, a validated target for anticoagulant therapy [1]. This compound features a 4-chloro substitution on the central benzamide ring and a 5-chloro-2-pyridinyl P1 moiety. It is disclosed in foundational patent literature as an intermediate and prototype inhibitor within a series of antithrombotic aromatic amides, positioned as a research tool for studying coagulation cascade modulation [2]. Its primary utility lies in its role as a specific molecular scaffold for structure-activity relationship (SAR) exploration, distinct from generic benzamide fragments.

Why 2-Amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide Cannot Be Interchanged with Its Regioisomers


Simple substitution with a close analog, such as the 5-chloro regioisomer (CAS 229343-30-0) or the des-chloro analog (CAS 280771-61-1), is not scientifically valid due to the precise spatial and electronic requirements of the fXa S1 and S4 pockets [1]. Published SAR for the anthranilamide chemotype demonstrates that even a single chloro group positional change on the central ring profoundly alters the molecular conformation and key enzyme-inhibitor binding interactions [2]. The 4-chloro substitution pattern in this compound is a critical structural feature disclosed in patent applications for maintaining a specific orientation within the active site, directly impacting inhibitory potency and selectivity profiles that are not replicated by isomers lacking this precise substitution architecture [3].

Quantitative Differentiation Evidence for 2-Amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide Selection


SAR-Driven Selectivity Profile: 4-Chloro vs. 5-Chloro Regioisomer

The 4-chloro substitution on the central phenyl ring, as in the target compound, is a specific structural element claimed in patent series US6759414 for achieving potent fXa inhibition. Quantitative SAR models for anthranilamide fXa inhibitors establish that the position of the chloro substituent directly correlates with biological activity (log 1/IC50). While exact IC50 values for this single compound are not publicly disclosed in a head-to-head comparative primary paper, the regioisomer 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide (CAS 229343-30-0) is listed as a distinct chemical entity in the same patent, indicating differentiated performance not reachable by mere isomer interchange [1][2].

Factor Xa Inhibition Structure-Activity Relationship (SAR) Anticoagulant Discovery

Physicochemical Property Profile for Permeability Prediction

The target compound possesses a computed partition coefficient (XLogP3-AA) of 3.1 [1]. This value, combined with a topological polar surface area (TPSA) of 68 Ų, places it within favorable oral drug-likeness space according to criteria like Lipinski's Rule of 5. In comparison, the 5-chloro regioisomer (CAS 229343-30-0) has a nearly identical molecular weight and TPSA but a differing overall electronic distribution due to the regioisomerism, which can subtly affect its chromatographic retention time and permeability as measured in PAMPA or Caco-2 assays .

Drug-likeness Lipophilicity Physicochemical Properties

Synthetic Tractability and Intermediate Purity for Scale-Up

Commercial supply of 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide is offered at a typical purity of 95% (HPLC) from multiple vendors, with analytical data available (e.g., NMR, HPLC) . This contrasts with some less common benzamide regioisomers where commercial availability is limited or purity is not guaranteed, directly impacting the reproducibility of SAR studies. The synthesis involves a straightforward amide coupling between 2-amino-4-chlorobenzoic acid and 5-chloro-2-aminopyridine, a route that is well-documented in patent literature for producing multigram quantities [1].

Chemical Synthesis Process Chemistry Building Block

Recommended Application Scenarios for 2-Amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide Based on Product-Specific Evidence


Structure-Activity Relationship (SAR) Probe in Factor Xa Inhibitor Programs

Utilize this compound as a precisely substituted core scaffold to explore P1 moiety interactions within the fXa active site. Its 4-chloro substitution pattern is a key structural variable disclosed in anthranilamide patent families for achieving potent inhibitory activity, making it a critical reference compound for designing next-generation anticoagulants with improved selectivity profiles [1].

Permeability and Physicochemical Benchmarking

Employ this compound as a reference standard for assessing the permeability (e.g., in Caco-2 or PAMPA assays) of new anthranilamide analogs. Its computed XLogP3-AA (3.1) and TPSA (68 Ų) establish a baseline for oral drug-likeness, allowing research teams to rapidly screen whether novel chemical modifications improve or detract from membrane passage potential without synthesizing the full library first [2].

Synthetic Route Development and Scale-Up Methodology

Leverage the established commercial synthesis route for 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide as a model reaction for optimizing amide coupling conditions. Its documented preparation via 2-amino-4-chlorobenzoic acid and 5-chloro-2-aminopyridine is a robust platform for developing high-yield, scalable procedures for gram-to-kilogram production of anthranilamide fXa inhibitor intermediates [1].

Selectivity Profiling Against Serine Protease Panel

Use this compound as a reference fXa inhibitor scaffold in a panel of coagulation and fibrinolytic serine proteases (e.g., thrombin, trypsin, plasmin) to establish baseline selectivity. As a close analog of potent, selective fXa inhibitors, its profiling can help differentiate target engagement from off-target effects early in a lead optimization campaign [2].

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